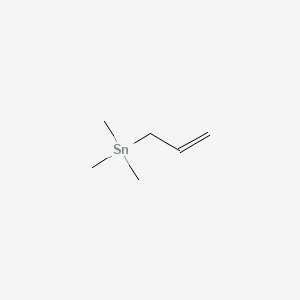

ALLYLTRIMETHYLTIN

Description

Properties

IUPAC Name |

trimethyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYAXTUFJCBGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227059 | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-73-2 | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Coupling of Trialkyltin Chloride with Allyl Organometallic Reagents

One classical approach to synthesizing allyltrialkyltin compounds, including allyltrimethyltin, is the nucleophilic substitution reaction of trialkyltin chloride with an allyl organometallic reagent such as allylmagnesium bromide (Grignard reagent) or allyllithium.

-

$$

\text{(CH}3)3\text{SnCl} + \text{CH}2=CHCH2\text{MgBr} \rightarrow \text{(CH}3)3\text{SnCH}2CH=CH2 + \text{MgBrCl}

$$ Conditions: Typically performed in anhydrous ether solvents under inert atmosphere (nitrogen or argon) at low to moderate temperatures to avoid side reactions.

Yields and Isomeric Purity: According to related studies on allylic trialkyltin derivatives, yields can reach up to 96-100% with isomeric ratios depending on the specific allyl substituent and reaction conditions. For example, allyl substituents with methyl groups showed α:γ isomer ratios near 1:1, while unsubstituted allyl groups gave near 100% yield with high trans,trans-isomer purity.

Notes: This method is versatile and allows for the preparation of a variety of allyltrialkyltin derivatives by changing the organometallic reagent.

Synthesis from Tributyltin Hydroxide and Allyl Bromide (Adapted for Trimethyltin)

A well-documented method involves the reaction of tributyltin hydroxide with allyl bromide in the presence of magnesium and iodine to generate the allylmagnesium bromide in situ, which then reacts with tributyltin oxide to form allyltributyltin. This method can be adapted for trimethyltin analogs by substituting tributyltin hydroxide with trimethyltin hydroxide or oxide.

-

- Magnesium turnings (7.2 g, 0.30 mol) are suspended in anhydrous diethyl ether (100 mL) with a catalytic amount of iodine.

- Allyl bromide (21.78 g, 0.18 mol) in ether is added dropwise under nitrogen atmosphere, initiating the formation of allylmagnesium bromide.

- After refluxing for 1.5 hours, tributyltin oxide (or trimethyltin oxide for this compound) is added, and the mixture is refluxed further at 36-38 °C for 1.5 hours.

- The reaction mixture is stirred overnight at room temperature, then quenched with saturated ammonium chloride solution.

- The organic layer is extracted, dried over magnesium sulfate, filtered, and concentrated.

- Purification is achieved by vacuum distillation to yield the allyltrialkyltin compound as a clear, colorless oil with yields up to 96%.

Advantages: High yield and purity; suitable for scale-up.

Limitations: Requires careful control of moisture and oxygen; sensitive to air.

Preparation via Reaction of Trialkyltin Chloride with Sodium Hydroxide and Subsequent Conversion

An industrially relevant method involves the purification and preparation of trialkyltin compounds by reacting an impure mixture of trialkyltin chloride and tetraalkyltin with aqueous sodium hydroxide to form trialkyltin oxide and tetraalkyltin. The trialkyltin oxide can then be converted back to trialkyltin chloride or further reacted to allyltrialkyltin derivatives.

-

- A crude mixture containing trialkyltin chloride (e.g., trimethyltin chloride) and tetraalkyltin is added slowly to an aqueous sodium hydroxide solution (15-20% by weight) under constant agitation.

- The reaction temperature is maintained between 75°C and 85°C.

- The organic phase containing trialkyltin oxide and tetraalkyltin is separated, and solids are filtered off.

- Trialkyltin oxide is isolated by distillation.

- If desired, trialkyltin oxide is reacted with hydrochloric acid (10-20% aqueous) at 75-85°C to regenerate high-purity trialkyltin chloride.

- The purified trialkyltin chloride can then be used as a precursor for allylation reactions to prepare this compound.

Industrial Significance: This method allows for the preparation of high-purity trialkyltin intermediates suitable for further functionalization.

Summary Table of Preparation Methods for this compound

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trimethyltin chloride + allylmagnesium bromide | Anhydrous ether, inert atmosphere, reflux | 90-100 | High isomeric purity; sensitive to moisture |

| 2 | Trimethyltin oxide + allyl bromide + Mg + I2 | Diethyl ether, reflux, inert atmosphere | ~96 | Scalable; requires careful handling of reagents |

| 3 | Mixture of trialkyltin chloride and tetraalkyltin | NaOH aqueous, 75-85°C, HCl aqueous for conversion | >95 | Industrial process; allows purification and isolation |

Research Findings and Notes on Purification

Purification: this compound is sensitive to air and moisture; purification often involves vacuum distillation under inert atmosphere. Impurities such as tributylchlorostannane can be detected by chloride ion tests after hydrolysis and removed by washing with dilute NaOH followed by drying and distillation.

Stability: The compound is air-sensitive and should be stored under inert gas at low temperatures (2-8 °C) to maintain stability.

Reactivity: this compound serves as an efficient allylation reagent for aldehydes and undergoes palladium-catalyzed coupling reactions, highlighting the importance of high-purity preparation methods.

Chemical Reactions Analysis

Types of Reactions: ALLYLTRIMETHYLTIN undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides or hydroxides.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The trimethyl-2-propenyl group can be substituted with other organic groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides like bromine or chlorine are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Tin oxides and hydroxides.

Reduction: Various reduced organic compounds depending on the specific reaction.

Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

ALLYLTRIMETHYLTIN has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Research into its potential biological activity and interactions with biomolecules.

Medicine: Investigations into its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which stannane, trimethyl-2-propenyl- exerts its effects involves its ability to form stable tin-carbon bonds. These bonds can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares allyltributyltin and allyltriphenyltin , focusing on their chemical properties, synthesis methods, and applications. These compounds differ primarily in their alkyl/aryl substituents, which significantly influence their physical and chemical behavior.

Table 1: Physical and Chemical Properties

Key Differences:

Synthesis Methods: Allyltributyltin: Synthesized via Grignard reactions or desulfurization of allylic sulfides/sulfoxides using triorganotin hydrides . Allyltriphenyltin: Typically prepared through transmetallation or direct allylation of triphenyltin chloride, leveraging its higher stability due to aromatic substituents .

Reactivity: Allyltributyltin’s butyl groups enhance solubility in nonpolar solvents, favoring applications in homogeneous catalysis. In contrast, allyltriphenyltin’s phenyl groups confer steric bulk and electronic effects, making it less reactive but more thermally stable .

Applications :

- Allyltributyltin : Used in Stille coupling reactions and as a precursor in polymer chemistry .

- Allyltriphenyltin : Employed in specialized organic syntheses requiring controlled radical reactions, such as allylic substitutions .

Allyltributyltin’s hazards are less documented but likely similar, given the general toxicity of organotin compounds .

Research Findings and Limitations

- Thermal Stability : Allyltriphenyltin’s higher melting point (71–74°C) compared to allyltributyltin (liquid at room temperature) reflects the stabilizing effect of phenyl groups .

- Ionization Energy : Allyltributyltin’s ionization energy (8.40 eV) suggests moderate stability under oxidative conditions, a property critical for its use in catalytic cycles .

- Data Gaps : Direct comparisons with allyltrimethyltin are hindered by insufficient data in the provided evidence. Further studies are needed to elucidate its specific properties and applications.

Biological Activity

Allyltrimethyltin (ATMT) is an organotin compound that has garnered attention for its biological activity, particularly in the realms of medicinal chemistry and organic synthesis. This article explores the various biological activities associated with ATMT, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a trialkyl tin compound with the formula C₆H₁₅Sn. It is primarily used in organic synthesis as a reagent for allylation reactions. Its biological activities are linked to its ability to form carbon-centered radicals, which can participate in various chemical transformations.

Biological Activity and Mechanisms

-

Cytotoxicity :

- ATMT has been studied for its cytotoxic effects against various cancer cell lines. For instance, in a study involving the synthesis of antitumor antibiotics, ATMT was utilized as a key reagent in constructing complex molecules that exhibited significant cytotoxicity against human cancer cell lines such as lymphoid leukemia L1210 and leukemia P388 .

- Antimicrobial Properties :

- Neutrophil Elastase Inhibition :

Case Study 1: Synthesis of Antitumor Antibiotics

In a study focused on the total synthesis of the antibiotic (-)-okilactomycin, ATMT was employed for carbonylation reactions leading to significant yields of key intermediates. The resultant compounds demonstrated notable cytotoxicity against multiple cancer cell lines, highlighting ATMT's utility in drug development .

Case Study 2: Antimicrobial Activity

A recent study evaluated the efficacy of ATMT derivatives against Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. What are the optimal experimental conditions for synthesizing allyltrimethyltin, and how can yield and purity be systematically validated?

To optimize synthesis, control variables such as reaction temperature (typically 0–25°C), solvent selection (e.g., THF or diethyl ether), and stoichiometric ratios of allyl halides to trimethyltin reagents. Validate purity using gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm structural integrity . Elemental analysis (C/H/Sn) provides additional purity validation. Reproducibility requires detailed documentation of reaction parameters in supplementary materials .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should contradictory spectral data be resolved?

Combine NMR (¹¹⁹Sn for tin environments), infrared (IR) spectroscopy for functional groups, and X-ray crystallography for solid-state structure elucidation. If spectral contradictions arise (e.g., unexpected splitting in ¹H NMR), replicate experiments, verify solvent/deuterated solvent purity, and cross-reference with computational simulations (DFT for expected chemical shifts) . Contradictions may indicate stereochemical instability or solvent interactions, necessitating variable-temperature NMR studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use inert atmosphere techniques (argon/glovebox) to prevent oxidation. Employ personal protective equipment (nitrile gloves, lab coat, goggles) and conduct reactions in fume hoods due to volatility and neurotoxicity risks. Quench residual tin reagents with aqueous potassium fluoride (KF) to form insoluble tin fluorides . Waste disposal must comply with institutional hazardous material guidelines .

Q. How can researchers mitigate impurities in this compound samples, and what thresholds define "acceptable purity" for experimental use?

Purify via fractional distillation under reduced pressure or recrystallization (if solid derivatives form). Impurity thresholds depend on application: ≤1% by GC-MS for kinetic studies, ≤5% for bulk reactivity screens. Document impurity profiles in supplementary data, including retention times and mass spectra .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions, and how can competing pathways be experimentally distinguished?

Investigate using kinetic isotopic effects (KIE), radical traps (TEMPO), and stereochemical probes. For example, deuterated allyl groups can clarify concerted vs. stepwise mechanisms in Stille couplings. Computational studies (DFT) map transition states and predict regioselectivity, while in situ IR monitors intermediate formation . Contrast with control experiments lacking palladium catalysts to isolate thermal decomposition pathways .

Q. How do solvent polarity and Lewis acid additives influence the stability and reactivity of this compound in organometallic transformations?

Polar aprotic solvents (DMF, DMSO) stabilize tin-centered electrophilicity, enhancing transmetallation rates. Lewis acids (e.g., ZnCl₂) coordinate to tin, altering nucleophilic reactivity. Conduct kinetic studies under varied solvent/additive conditions, using Arrhenius plots to quantify activation parameters. Monitor decomposition via ¹¹⁹Sn NMR to identify instability triggers (e.g., protic solvents) .

Q. What strategies resolve discrepancies in reported catalytic activity of this compound across different research groups?

Replicate literature procedures exactly, including catalyst pre-activation steps and moisture exclusion. Compare results using standardized substrates (e.g., aryl iodides for coupling efficiency). If disparities persist, analyze trace metal contaminants (via ICP-MS) or ligand decomposition byproducts (GC-MS) that may inhibit catalysis . Collaborative inter-lab studies enhance reproducibility .

Q. How can computational models (DFT, MD) predict this compound’s behavior in novel reaction environments, and what limitations exist?

DFT optimizes ground-state geometries and calculates frontier orbital energies (HOMO/LUMO) to predict nucleophilicity. Molecular dynamics (MD) simulations model solvent interactions. Limitations include inaccuracies in van der Waals interactions for tin and inability to predict kinetic bottlenecks without experimental validation . Cross-validate with spectroscopic data (e.g., NMR chemical shifts) .

Q. What experimental evidence supports or challenges the proposed intermediacy of tin-allyl radicals in photochemical reactions?

Use radical clocks (cyclopropane probes) and EPR spectroscopy with spin traps (DMPO). UV-vis irradiation of this compound with benzophenone as a photosensitizer generates detectable radical adducts. Contrast with thermal conditions to isolate radical vs. polar pathways .

Q. How should researchers design experiments to assess this compound’s environmental persistence and toxicity without relying on industrial data?

Conduct aerobic/anaerobic degradation studies in simulated environmental matrices (soil/water), analyzing tin speciation via ICP-OES and Sn-Mössbauer spectroscopy. Use model organisms (Daphnia magna, algae) for ecotoxicity assays, adhering to OECD guidelines. Compare degradation rates with less toxic analogues (e.g., trimethylphenyltin) to establish structure-activity relationships .

Q. Methodological Guidance

- Data Contradiction Analysis : Replicate experiments ≥3 times, apply statistical tests (e.g., ANOVA for yield variations), and report confidence intervals. Use open-source datasets (e.g., PubChem) for benchmarking .

- Reproducibility : Publish raw spectral data, instrument calibration details, and step-by-step synthetic protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.